

physical and chemical properties of 2,6-Dibromotoluene

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Compound of Interest

Compound Name: 2,6-Dibromotoluene

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An In-depth Technical Guide to 2,6-Dibromotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of **2,6-dibromotoluene**. The information is intended to support researchers and professionals in the fields of chemical synthesis and drug development in understanding the utility and handling of this versatile chemical intermediate.

Core Chemical Properties

2,6-Dibromotoluene is a halogenated aromatic hydrocarbon with the chemical formula $C_7H_6Br_2$. It is recognized for its specific molecular structure, featuring two bromine atoms at the ortho positions relative to the methyl group on a toluene ring. This arrangement provides a unique reactivity profile, making it a valuable building block in complex organic synthesis.^[1]

Physical and Chemical Data

The key physical and chemical properties of **2,6-dibromotoluene** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₆ Br ₂	[2]
Molecular Weight	249.93 g/mol	[2]
CAS Number	69321-60-4	[2]
Appearance	Colorless to light yellow liquid or white solid	[3]
Melting Point	2-6 °C	
Boiling Point	112-113 °C at 7 mmHg	
Density	1.812 g/cm ³	
Refractive Index	1.6060	
Solubility	Sparingly soluble in water; soluble in common organic solvents such as ethanol, acetone, and ether.	

Spectral Data

Spectral data is crucial for the identification and characterization of **2,6-dibromotoluene**. The National Institute of Standards and Technology (NIST) provides reference mass and IR spectra for this compound.[4] Researchers should refer to spectral databases for detailed information.

Synthesis and Purification

While various methods exist for the synthesis of brominated toluenes, a common approach for producing di-substituted derivatives involves the diazotization of an appropriate aminotoluene followed by a Sandmeyer-type reaction. Below is a representative experimental protocol for the synthesis of a dibromotoluene, which can be adapted for **2,6-dibromotoluene** starting from 2,6-diaminotoluene.

Representative Synthesis Protocol

This protocol is a general representation and may require optimization for the specific synthesis of **2,6-dibromotoluene**.

Materials:

- 2,6-Diaminotoluene
- Hydrobromic acid (48%)
- Sodium nitrite
- Copper(I) bromide
- Diethyl ether
- Sodium hydroxide
- Anhydrous magnesium sulfate

Procedure:

- **Diazotization:** A solution of 2,6-diaminotoluene in aqueous hydrobromic acid is prepared in a flask and cooled to 0-5 °C in an ice bath.
- An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes after the addition is complete.
- **Sandmeyer Reaction:** In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared.
- The cold diazonium salt solution is slowly added to the copper(I) bromide solution with vigorous stirring. The reaction is allowed to warm to room temperature and then heated to 50-60 °C until the evolution of nitrogen gas ceases.
- **Work-up:** The reaction mixture is cooled to room temperature and extracted with diethyl ether.

- The combined organic layers are washed with aqueous sodium hydroxide and then with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **2,6-dibromotoluene**.

Purification Protocol

The crude product can be purified by vacuum distillation or crystallization. A general crystallization protocol is provided below.

Materials:

- Crude **2,6-dibromotoluene**
- A suitable solvent system (e.g., a mixture of a solvent in which the compound is soluble and a solvent in which it is sparingly soluble, such as ethanol/water or hexane/ethyl acetate).

Procedure:

- Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- For further crystallization, the flask can be placed in an ice bath.
- The crystals are collected by vacuum filtration and washed with a small amount of the cold solvent.
- The purified crystals are dried under vacuum. The purity of the final product should be assessed by analytical methods such as GC-MS or NMR spectroscopy.[5]

Chemical Reactivity and Applications

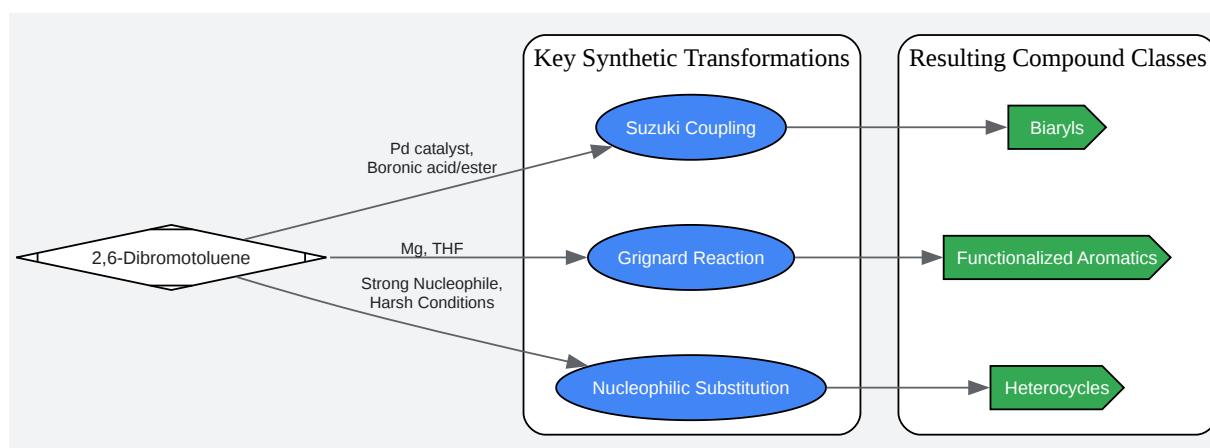
The two bromine atoms on the aromatic ring of **2,6-dibromotoluene** make it a versatile intermediate for a variety of organic transformations.[1][3] The steric hindrance provided by the methyl group and the two bromine atoms can influence the regioselectivity of subsequent reactions.

Key Reactions

2,6-Dibromotoluene is an excellent substrate for several classes of reactions, including:

- **Cross-Coupling Reactions:** The bromine atoms can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings to form new carbon-carbon bonds. This is a powerful method for constructing complex molecular architectures.
- **Grignard Reactions:** The bromine atoms can be converted to a Grignard reagent by reacting with magnesium metal. The resulting organometallic compound is a potent nucleophile that can react with a wide range of electrophiles.
- **Nucleophilic Aromatic Substitution:** Although less common for aryl bromides without strong electron-withdrawing groups, under certain conditions, the bromine atoms can be displaced by strong nucleophiles.

The synthetic utility of **2,6-dibromotoluene** is illustrated in the following diagram:



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Caption: Synthetic utility of **2,6-Dibromotoluene** in key organic reactions.

Biological Activity Context

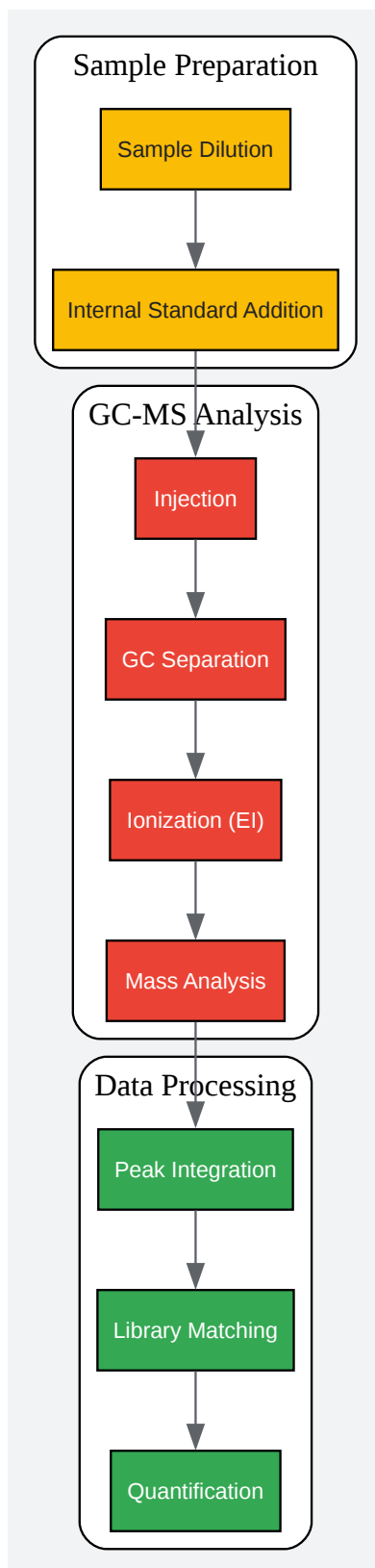
As a chemical intermediate, **2,6-dibromotoluene** is not expected to have direct biological activity or be involved in signaling pathways. Its significance in drug development lies in its role as a precursor to more complex molecules that may possess biological activity. For instance, the structural motifs derived from **2,6-dibromotoluene** can be found in compounds designed to interact with biological targets.

Analytical Methods

The purity and identity of **2,6-dibromotoluene** are typically confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating **2,6-dibromotoluene** from its isomers and other impurities and for confirming its molecular weight. A general workflow for the analysis of brominated aromatic compounds is depicted below.



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Caption: General workflow for the GC-MS analysis of **2,6-Dibromotoluene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR and ^{13}C NMR spectroscopy are indispensable for the structural elucidation of **2,6-dibromotoluene**, confirming the substitution pattern on the aromatic ring. Data for isomers such as 2,5-dibromotoluene and 2,4-dibromotoluene are available for comparison.^[6]^[7]

Safety and Handling

2,6-Dibromotoluene is classified as an irritant to the skin, eyes, and respiratory system. It may be harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,6-Dibromotoluene is a valuable and versatile intermediate in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. Its unique structure allows for a range of chemical transformations, making it a key building block for the synthesis of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in research and development.

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